molecular formula C11H14ClNO2 B15253179 4-[(3-Chlorobenzyl)amino]butanoic acid

4-[(3-Chlorobenzyl)amino]butanoic acid

Cat. No.: B15253179
M. Wt: 227.69 g/mol
InChI Key: OHMPAZGQCXHOCI-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzyl)amino]butanoic acid is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to an amino butanoic acid backbone. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorobenzyl)amino]butanoic acid typically involves the reaction of 3-chlorobenzylamine with butanoic acid derivatives under controlled conditions. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorobenzyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH4).

    Nucleophiles: Hydroxide ions, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzyl derivatives .

Scientific Research Applications

4-[(3-Chlorobenzyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)amino]butanoic acid involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chlorobenzyl)amino]butanoic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-[(3-chlorophenyl)methylamino]butanoic acid

InChI

InChI=1S/C11H14ClNO2/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15/h1,3-4,7,13H,2,5-6,8H2,(H,14,15)

InChI Key

OHMPAZGQCXHOCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCCC(=O)O

Origin of Product

United States

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